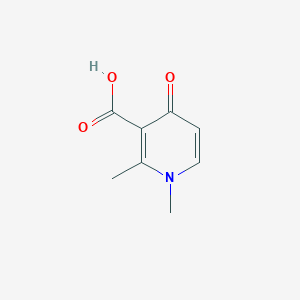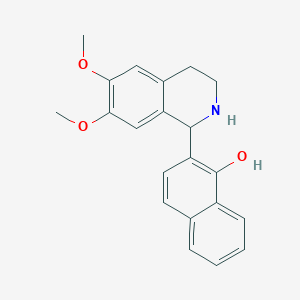
1-(1-Hydroxynaphth-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene is a tricyclic aromatic hydrocarbon and is often used as a model substrate for studies on the metabolism of carcinogenic PAHs . It’s commonly found as a pollutant in soils, estuarine waters, sediments, and other terrestrial and aquatic sites .
Synthesis Analysis
The synthesis of phenanthrene-related compounds involves various chemical reactions. For instance, 2-acetyl-4-allyl-1-hydroxy naphthalene was synthesized efficiently via Claisen rearrangement of 2-acetyl-1-allyloxynaphthalene . The Claisen-Schmidt condensation of the latter precursor afforded the corresponding chalcones, which were exploited to synthesize a series of potential heterocycles such as pyrazoline, isoxazoline, benzocoumarin, and benzoflavone .
Molecular Structure Analysis
Phenanthrene is a tricyclic aromatic hydrocarbon. It is the smallest aromatic hydrocarbon to have a “bay-region” and a “K-region”, which are areas of the molecule that are often sites of metabolic attack .
Chemical Reactions Analysis
Phenanthrene is degraded by some soil bacteria through one of two different routes. In one route, 1-hydroxy-2-naphthoic acid is oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the Naphthalene Pathway to salicylate which can be further metabolized . In the other pathway, the ring of 1-hydroxy-2-naphthoic acid is cleaved and further metabolized via the Phthalate Pathway .
Physical and Chemical Properties Analysis
Phenanthrene is a low-molecular-weight PAH and is considered to be non- or slightly toxic to hydrocarbon-degrading bacterial cells because of its low bioavailability .
Wirkmechanismus
The metabolism of phenanthrene by Streptomyces flavovirens and the marine cyanobacterium Agmenellum quadruplicatum PR-6 is more similar to that reported in mammalian and fungal enzyme systems than those catalyzed by bacteria . Both oxidize phenanthrene to phenanthrene trans -9,10-dihydrodiol via a monooxygenase-epoxide hydrolase-catalyzed reaction rather than by a dioxygenase .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
897035-11-9 |
|---|---|
Molekularformel |
C21H21NO3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C21H21NO3/c1-24-18-11-14-9-10-22-20(17(14)12-19(18)25-2)16-8-7-13-5-3-4-6-15(13)21(16)23/h3-8,11-12,20,22-23H,9-10H2,1-2H3 |
InChI-Schlüssel |
YAIHHHYSJLBFDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=C(C4=CC=CC=C4C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(3,5-dimethylphenyl){4-[(1R,4S)-3-(diphenylphosphanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl]-2,5-dimethylthiophen-3-yl}phosphane](/img/structure/B8271041.png)
![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)
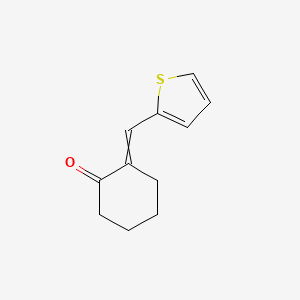
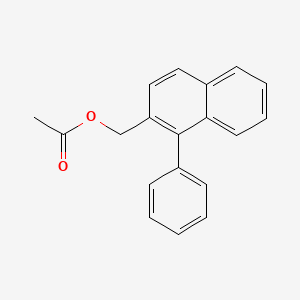
![2-(3-Fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)
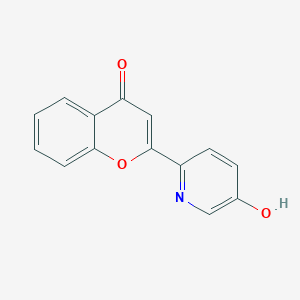


![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B8271109.png)
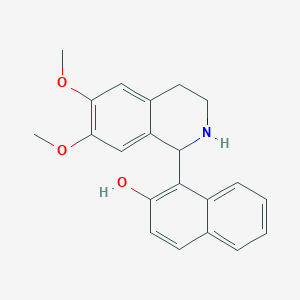
![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)
